N-(3-methoxybenzyl)-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide
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Overview
Description
N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE is a complex organic compound that features an indole nucleus. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
Preparation Methods
The synthesis of N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE typically involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. Common synthetic routes may include:
Formation of the Indole Nucleus: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.
Functionalization: The indole nucleus can be further functionalized through various reactions such as alkylation, acylation, and halogenation.
Coupling Reactions: The final step often involves coupling reactions like Suzuki–Miyaura coupling to introduce the desired substituents.
Chemical Reactions Analysis
N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole nucleus, which is rich in π-electrons.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Due to its indole nucleus, it may exhibit biological activities such as antiviral and anticancer properties.
Medicine: It could be explored for its potential therapeutic effects, particularly in targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE involves its interaction with molecular targets such as enzymes or receptors. For instance, indole derivatives are known to inhibit tubulin polymerization, which can lead to cell cycle arrest and apoptosis in cancer cells . The compound may also interact with other proteins and pathways, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE can be compared with other indole derivatives such as:
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: These compounds also exhibit biological activities and are used in similar research applications.
Indole-3-acetic acid: A plant hormone with diverse biological applications.
Indole-2-carboxylates: Known for their antiviral properties.
N-[(3-METHOXYPHENYL)METHYL]-3-{8-METHYL-4-OXO-3H,4H,5H-PYRIMIDO[5,4-B]INDOL-3-YL}PROPANAMIDE stands out due to its unique structure, which combines an indole nucleus with a pyrimido[5,4-b]indole moiety, potentially offering distinct biological activities and applications.
Properties
Molecular Formula |
C22H22N4O3 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[(3-methoxyphenyl)methyl]-3-(8-methyl-4-oxo-5H-pyrimido[5,4-b]indol-3-yl)propanamide |
InChI |
InChI=1S/C22H22N4O3/c1-14-6-7-18-17(10-14)20-21(25-18)22(28)26(13-24-20)9-8-19(27)23-12-15-4-3-5-16(11-15)29-2/h3-7,10-11,13,25H,8-9,12H2,1-2H3,(H,23,27) |
InChI Key |
YKMNKACSAKHBAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)NCC4=CC(=CC=C4)OC |
Origin of Product |
United States |
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